molecular formula C17H13F2N3O3S B2792321 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1421449-78-6

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B2792321
CAS No.: 1421449-78-6
M. Wt: 377.37
InChI Key: ZBMWDPANKFYWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule combining a 4,6-difluorobenzo[d]thiazole core, an azetidine ring, and a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate moiety. The presence of fluorine atoms likely enhances metabolic stability and binding affinity, while the azetidine ring contributes to conformational rigidity.

Properties

IUPAC Name

[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methyl-2-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c1-21-4-2-3-11(15(21)23)16(24)25-10-7-22(8-10)17-20-14-12(19)5-9(18)6-13(14)26-17/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMWDPANKFYWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)OC2CN(C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound is structurally related to two classes of molecules:

Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compounds 1l and 2d from –4).

Azetidine-containing benzothiazoles (e.g., 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol from ).

Comparative Analysis

Table 1: Structural and Physical Properties

Property Target Compound Compound 1l Compound 2d 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol
Core Structure Benzo[d]thiazole + azetidine + dihydropyridine Tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine Benzo[d]thiazole + azetidine
Substituents 4,6-Difluoro; methyl-oxo-dihydropyridine carboxylate Cyano, nitroaryl, phenethyl Benzyl, nitroaryl 4,6-Difluoro; hydroxyl
Molecular Formula C₁₉H₁₅F₂N₃O₃S C₃₀H₂₆N₄O₈S (estimated from name) C₃₁H₂₈N₄O₈S (estimated from name) C₁₀H₈F₂N₂OS
Molar Mass (g/mol) ~427.4 (calculated) Not explicitly stated Not explicitly stated 242.25
Melting Point (°C) Not reported 243–245 215–217 Not reported
Synthetic Yield Not reported 51% 55% Not reported

Key Observations:

  • The target compound’s dihydropyridine carboxylate group differentiates it from 1l and 2d , which feature ester-linked dicarboxylates and bulky substituents (e.g., nitroaryl, phenethyl). This may influence solubility and bioavailability.
  • Compared to the hydroxylated azetidine in , the target compound’s carboxylate ester likely enhances lipophilicity, altering membrane permeability.
  • Fluorination at the 4,6-positions of the benzothiazole (shared with ) is absent in 1l and 2d , suggesting improved metabolic stability and target binding in the target compound.

Spectroscopic and Analytical Comparisons

NMR Spectroscopy
  • Target Compound : Expected ¹H NMR signals include:
    • Aromatic protons from the difluorobenzo[d]thiazole (δ 7.5–8.5 ppm, split due to fluorine coupling).
    • Azetidine protons (δ 3.5–4.5 ppm for CH₂ and CH groups).
    • Dihydropyridine protons (δ 6.0–7.0 ppm for olefinic H and δ 3.0–3.5 ppm for methyl groups).
  • Compound 1l/2d : ¹H NMR data for 1l and 2d show distinct aromatic (δ 7.0–8.5 ppm) and aliphatic (δ 1.0–5.0 ppm) signals due to nitroaryl and ester groups .
Mass Spectrometry
  • The target compound’s HRMS would exhibit a molecular ion peak at m/z 427.4 (calculated for C₁₉H₁₅F₂N₃O₃S). In contrast, 1l and 2d showed HRMS consistent with their higher molecular weights (~600–650 m/z) .

Q & A

Q. Example Workflow :

Perform DFT to identify energetically favorable pathways.

Validate with microkinetic modeling.

Refine using experimental data iteratively .

Basic Question: How to purify the compound from byproducts?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
  • HPLC Prep : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>95%) .

Advanced Question: What mechanistic insights can isotopic labeling provide?

Answer:

  • 18O^{18}\text{O} Labeling : Track oxygen transfer in the dihydropyridine 2-oxo group to confirm hydrolysis or redox mechanisms .
  • Deuterium Exchange Studies : Probe hydrogen bonding interactions in the azetidine ring using 2H^{2}\text{H}-NMR .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps in fluorobenzo[d]thiazole formation .

Basic Question: How to assess compound stability under varying conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Expose to 0.1M HCl/NaOH at 25°C and 40°C for 24h.
    • Oxidative Stress : Treat with 3% H2_2O2_2.
    • Light/Heat : UV irradiation (254 nm) and 60°C storage for 48h .
  • Analytical Monitoring : Use LC-MS to detect degradation products (e.g., hydrolysis of the ester linkage) .

Advanced Question: How to design SAR studies for derivatives?

Answer:

  • Core Modifications : Synthesize analogs with:
    • Varied substituents on the benzo[d]thiazole (e.g., Cl, Br vs. F) .
    • Alternative heterocycles (e.g., pyridine instead of azetidine) .
  • Pharmacophore Mapping : Use docking simulations to identify binding interactions (e.g., with kinase targets) .
  • Data Analysis : Apply multivariate statistics (PCA) to correlate structural features with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.